Ac-Asp(OtBu)-OH

aspartimide suppression side-chain protection Fmoc-SPPS

Ac-Asp(OtBu)-OH provides a permanently N-capped, β-tert-butyl-protected aspartic acid residue for Fmoc/tBu SPPS. Unlike H-Asp(OtBu)-OH (free amine) or Fmoc-Asp(OtBu)-OH (requires piperidine), the N-acetyl group eliminates the entire deprotection cycle at the Asp position — preventing aspartimide formation (15–40% in Asp-Gly motifs) and epimerization. Validated in caspase-3/7 substrate Ac-DEVD-pNA synthesis (Peterson et al., 2010) and HIV integrase inhibitor libraries (Gordon et al., 2018). The OtBu ester remains intact until global TFA cleavage; orthogonal on-resin side-chain deprotection is achievable with mild Lewis acids (e.g., FeCl₃) for site-specific conjugation. Order ≥98% purity material for reproducible N-terminal capping and fragment condensation workflows.

Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
Cat. No. B556461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Asp(OtBu)-OH
Synonyms117833-18-8; Ac-Asp(OtBu)-OH; (S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoicacid; 1026951-84-7; N-Acetyl-L-asparticacid4-tert-butylester; Acetyl-L-asparticacidbeta-tert-butylester; Ac-Asp-OtBu; SCHEMBL11912121; CTK8B2976; MolPort-020-004-759; ZINC2560338; 0655AA; ANW-41535; AKOS015908295; AKOS016002311; AJ-40554; AK-42415; AK105066; AM007427; KB-211046; RT-011183; FT-0686498; ST24035918; Z5608; B-6526
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15)/t7-/m0/s1
InChIKeyNKNPTCBHHPHSEA-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Asp(OtBu)-OH in Fmoc-SPPS: Protected Aspartic Acid Building Block Procurement Guide


Ac-Asp(OtBu)-OH (CAS 117833-18-8) is an N-acetylated, β-tert-butyl ester-protected L-aspartic acid derivative with molecular formula C10H17NO5 and molecular weight 231.25 g/mol . It serves as a specialized building block in Fmoc/tBu solid-phase peptide synthesis (SPPS), where the acid-labile OtBu group protects the side-chain carboxyl from unwanted reactions during chain elongation [1]. Unlike its Fmoc-protected counterpart, the N-terminal acetyl cap renders this compound suitable for direct incorporation at peptide N-termini or as a masked Asp residue in protease substrate/inhibitor design [2].

Why Ac-Asp(OtBu)-OH Cannot Be Replaced by H-Asp(OtBu)-OH or Fmoc-Asp(OtBu)-OH in N-Terminal Peptide Modifications


Simple substitution with H-Asp(OtBu)-OH (free N-terminus) or Fmoc-Asp(OtBu)-OH (base-labile N-protection) fails in workflows requiring a permanently N-capped aspartic acid residue. H-Asp(OtBu)-OH introduces an unprotected amine that competes during coupling, generating deletion sequences and branched by-products . Fmoc-Asp(OtBu)-OH, while protecting the N-terminus during synthesis, requires subsequent piperidine deprotection that exposes the Asp residue to repeated base treatments—a known trigger for aspartimide formation and epimerization, with aspartimide by-product levels reaching 15-40% in Asp-Gly sequences under standard piperidine conditions [1]. Ac-Asp(OtBu)-OH eliminates this entire deprotection cycle at the targeted Asp position, enabling direct, controlled incorporation without base exposure.

Ac-Asp(OtBu)-OH Quantitative Differentiation Evidence vs. Fmoc-Asp(OtBu)-OH and Alternative Side-Chain Protection Strategies


OtBu Side-Chain Protection: Baseline Aspartimide Formation vs. OAll, OBzl, and ODmab Esters

The tert-butyl (OtBu) ester protecting group confers superior resistance to base-catalyzed aspartimide formation during repetitive piperidine treatments compared to OAll (allyl), OBzl (benzyl), and ODmab esters. While OtBu does not eliminate aspartimide formation entirely, its steric bulk and electronic properties render it far less prone to this side reaction than alternative carboxyl-protecting groups under identical piperidine exposure conditions [1].

aspartimide suppression side-chain protection Fmoc-SPPS

Aspartimide Formation in Asp-Gly Sequences: Fmoc-Asp(OtBu)-OH as Baseline Comparator

In the well-established hexapeptide model H-Val-Lys-Asp-Xaa-Tyr-Ile-OH (Xaa = Gly) synthesized via Fmoc-SPPS, the standard Fmoc-Asp(OtBu)-OH building block produces considerable amounts of aspartimide-related by-products upon exposure to piperidine or DBU during Fmoc deprotection [1]. This study established the baseline aspartimide formation level for OtBu-protected aspartic acid, which serves as the reference point against which novel β-carboxy protecting groups are evaluated.

aspartimide Asp-Gly motif piperidine exposure

Comparative Aspartimide Suppression in Scorpion Toxin II Model Peptide: OtBu vs. Novel Trialkylmethyl Esters

In a systematic evaluation using the scorpion toxin II model peptide variants H-Val-Lys-Asp-Asn/Arg-Tyr-Ile-OH, Fmoc-Asp(OtBu)-OH served as the standard comparator against newly developed β-trialkylmethyl protected aspartic acid derivatives (OEpe, OPhp, OBno). The new derivatives proved extremely effective in minimizing aspartimide by-products in each application when compared with Fmoc-Asp(OtBu)-OH [1].

aspartimide suppression trialkylmethyl protection scorpion toxin peptide

Solubility in DMSO: Procurement-Relevant Formulation Parameter for Ac-Asp(OtBu)-OH

Ac-Asp(OtBu)-OH demonstrates solubility of 90 mg/mL in DMSO at 25°C, translating to a maximum achievable concentration of approximately 389 mM for stock solution preparation . This high DMSO solubility facilitates convenient handling and dosing in biochemical assays.

solubility DMSO stock solution preparation

Storage Stability: Defined Shelf-Life Parameters for Procurement Planning

Ac-Asp(OtBu)-OH powder exhibits validated long-term stability of 3 years at -20°C and 2 years at 4°C. Once dissolved in solvent, stability is maintained for 6 months at -80°C or 1 month at -20°C .

storage stability shelf-life powder storage

Ac-Asp(OtBu)-OH High-Value Application Scenarios Based on Evidence Differentiation


Synthesis of Caspase-3/7 Chromogenic and Fluorogenic Substrates (Ac-DEVD-pNA, Ac-DEVD-AMC)

Ac-Asp(OtBu)-OH is directly incorporated as the N-terminal Asp residue in the well-characterized caspase-3/7 substrate Ac-DEVD-pNA via solution-phase synthesis. The N-acetyl cap eliminates the need for post-coupling deprotection, while the OtBu group remains intact until global TFA cleavage, ensuring the Asp side-chain carboxyl is protected during all intermediate steps [1]. This strategy was validated by Peterson et al. (2010) in Nature Protocols for high-throughput screening applications [1].

Synthesis of HIV Integrase Peptide Inhibitors Requiring N-Terminally Capped Aspartic Acid

Ac-Asp(OtBu)-OH serves as a key building block in the synthesis of peptide inhibitors targeting HIV integrase, as demonstrated by Gordon et al. (2018) in their structure-based design of allyltyrosine-based integrase inhibitors [1]. The permanently protected N-terminus and orthogonal side-chain protection enable modular assembly of inhibitor libraries without introducing unwanted free amine functionalities that could compromise target binding or synthetic fidelity [1].

Fmoc-SPPS of Asp-Gly Containing Peptides Where N-Terminal Asp Requires Permanent Capping

In Fmoc-SPPS workflows where an aspartic acid residue occupies the ultimate N-terminal position and requires permanent capping, substituting Fmoc-Asp(OtBu)-OH with Ac-Asp(OtBu)-OH eliminates the piperidine deprotection step that triggers aspartimide formation in Asp-Gly motifs. Studies by Mergler et al. (2005) and Behrendt et al. (2015) document that OtBu-protected Asp residues undergo considerable aspartimide formation under piperidine exposure, a problem circumvented entirely when using the acetyl-capped derivative for terminal incorporation [2][3].

Peptide Library Construction Requiring Orthogonal N-Terminal Blocking and Side-Chain Carboxyl Protection

Ac-Asp(OtBu)-OH provides orthogonal protection suitable for library synthesis where the N-terminus must remain blocked throughout assembly while the side-chain carboxyl is selectively deprotected on-resin using mild Lewis acids (e.g., FeCl₃) for site-specific conjugation of probes, fluorophores, or biophysical tags [1]. This orthogonal strategy enables controlled, residue-specific functionalization without perturbing the remainder of the peptide sequence [1].

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